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Compound of Interest

Compound Name:
trans-C-(2-Methyl-cyclopropyl)-

methylamine

Cat. No.: B8187257

Get Quote

Executive Summary
trans-2-Methylcyclopropanemethanamine Hydrochloride is a specialized bifunctional building

block used primarily in the synthesis of conformationally restricted bioactive amines (e.g., LSD1

inhibitors, monoamine oxidase inhibitors).[1] Its structure features a rigid cyclopropane core

that imparts unique steric and electronic properties compared to flexible alkyl chains.

Understanding its solubility is critical for:

Reaction Optimization: Selecting compatible solvents for nucleophilic substitutions or

coupling reactions.

Purification: Designing crystallization protocols to separate the trans-isomer from the cis-

isomer or impurities.

Formulation: Developing stable liquid or solid dosage forms in early-stage drug discovery.

This guide details the theoretical solubility profile, experimental determination protocols, and

solvent selection strategies for this compound.[1]
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Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6]
Before assessing solubility, the fundamental properties of the solid state must be established.

The hydrochloride salt form drastically alters the solubility landscape compared to the free

amine.

Property Detail

IUPAC Name
trans-1-(Aminomethyl)-2-methylcyclopropane

hydrochloride

Molecular Formula C₅H₁₁N[2][3] · HCl

Molecular Weight 121.61 g/mol (Salt); 85.15 g/mol (Free Base)

Core Structure
Cyclopropane ring with trans-configured methyl

and aminomethyl groups.

Salt Form
Hydrochloride (Primary ammonium cation, Cl⁻

anion).[1]

Bonding Character
Ionic lattice (strong electrostatic interactions) +

Hydrophobic core.

LogP (Predicted)
~0.5 (Free Base); Salt is highly hydrophilic

(LogD < 0 at pH < 7).

Structural Impact on Solubility[1]
The Ammonium Headgroup (-CH₂NH₃⁺ Cl⁻): This is the dominant driver of solubility. It forms

strong hydrogen bonds with water and protic solvents (MeOH, EtOH), ensuring high

aqueous solubility.[1]

The Cyclopropane Core: Unlike a flexible propyl chain, the cyclopropane ring is rigid and

lipophilic. The trans-methyl group adds steric bulk and slight lipophilicity, potentially reducing

solubility in highly polar media compared to unsubstituted cyclopropylmethylamine, while

increasing solubility in chlorinated solvents (DCM/CHCl₃) relative to inorganic salts.[1]
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Stereochemistry (trans vs. cis):Trans-isomers generally possess higher symmetry and more

efficient crystal packing than cis-isomers. This often results in a higher melting point and

lower solubility for the trans-isomer in a given solvent, a property often exploited for chiral

resolution via fractional crystallization.

Solubility Profile & Solvent Selection
The following solubility data is derived from structure-property relationships of homologous

cyclopropylamine salts (e.g., Cyclopropylmethylamine HCl, CAS 67376-94-7) and general

amine salt thermodynamics.

Predicted Solubility Table (at 25°C)
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Solvent Class
Specific
Solvent

Solubility
Rating

Mechanism Application

Aqueous Water (pH < 7)
Very High (>100

mg/mL)

Ion-dipole

hydration

Stock solutions,

aqueous workup.

Protic Polar Methanol
High (>50

mg/mL)

H-bonding, high

dielectric

Reaction solvent,

recrystallization.

[1]

Protic Polar Ethanol
Moderate (10–50

mg/mL)

Reduced

dielectric vs.

MeOH

Crystallization

(often with

antisolvent).

Protic Polar Isopropanol (IPA)
Low (<10

mg/mL)

Steric hindrance,

lower polarity

Antisolvent for

crystallization.[1]

Aprotic Polar DMSO / DMF
High (>50

mg/mL)

Strong dipole

solvation

Reaction solvent

(nucleophilic

substitution).

Chlorinated Dichloromethane Low to Moderate
Ion pairing

capability

Extraction (if

lipophilic

enough),

otherwise

suspension.[1]

Ethers
THF / Diethyl

Ether

Very Low /

Insoluble

Poor cation

solvation

Antisolvent

(precipitates

salt).

Hydrocarbons
Hexane /

Toluene
Insoluble

No interaction

with ions

Washing to

remove non-

polar impurities.

Thermodynamic Decision Framework
The dissolution of the HCl salt is a competition between the Crystal Lattice Energy (holding the

solid together) and the Solvation Energy (stabilizing the ions in solution).

To Dissolve: Use High Dielectric Constant (
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) solvents (Water, MeOH, DMSO) to overcome lattice energy.[1]

To Precipitate: Add Low

solvents (Ether, Hexane, Acetone) to destabilize the solvated ions.[1]

Experimental Protocols
To validate the specific solubility of your batch (which can vary by polymorph or purity), use the

following protocols.

Protocol A: Gravimetric Equilibrium Solubility (The
"Gold Standard")
Objective: Determine the exact saturation concentration (

) in a specific solvent.

Preparation: Weigh ~50 mg of trans-2-methylcyclopropanemethanamine HCl into a 4 mL

HPLC vial.

Solvent Addition: Add 250 µL of the target solvent.

Equilibration: Shake/vortex at 25°C for 24 hours.

If fully dissolved: Add more solid until a suspension persists.

If suspension: Proceed.

Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE filter

(ensure filter compatibility).

Quantification:

Transfer a known volume (e.g., 100 µL) of the clear supernatant to a pre-weighed

aluminum pan.

Evaporate solvent (vacuum oven at 40°C).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10784630/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10784630/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8187257?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Weigh the residue.

Calculation:

[1]

Protocol B: Salt Break & Extraction (Partition
Coefficient)
Objective: Determine distribution between organic and aqueous phases for workup

optimization.

Dissolve 100 mg of the HCl salt in 10 mL Water.

Adjust pH to >12 using 1M NaOH (converts to free base: trans-2-

methylcyclopropanemethanamine).

Add 10 mL Organic Solvent (e.g., DCM or MTBE).[1]

Shake vigorously and separate phases.

Analyze organic phase by GC-MS or evaporate to determine recovery efficiency.

Note: The free base is volatile; avoid high-vacuum or high-heat evaporation. Use mild

rotary evaporation or form the salt immediately.

Visualization: Solubility Workflows
Figure 1: Solubility Determination Workflow
This diagram outlines the logical flow for characterizing the salt's solubility.[4]

Start: Solid HCl Salt Select Solvent
(Based on Dielectric Constant)

Visual Solubility Test
(Add solvent stepwise) Clear Solution?

High Solubility
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Suspension Persists

No
Equilibrate 24h
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(HPLC/Gravimetric)
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Caption: Step-by-step workflow for determining the equilibrium solubility of amine salts.

Figure 2: Crystallization Solvent Selection Guide
A decision tree for purifying the salt based on solubility differences.

Goal: Crystallize Salt

Is it soluble in EtOH?

Dissolve in hot EtOH

Yes

Try MeOH or Water

No

Cool to 0°C

Crystals Form?

Filter & Dry

Yes Add Antisolvent
(Et2O / MTBE / IPA)

No
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Caption: Decision tree for selecting solvent/antisolvent systems for crystallization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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